N-(4-chloro-2-hydroxyphenyl)-4,5-dihydroxy-9,10-dioxoanthracene-2-carboxamide
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Overview
Description
N-(4-chloro-2-hydroxyphenyl)-4,5-dihydroxy-9,10-dioxoanthracene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including chloro, hydroxy, and carboxamide groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-hydroxyphenyl)-4,5-dihydroxy-9,10-dioxoanthracene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-hydroxyphenyl)-4,5-dihydroxy-9,10-dioxoanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
N-(4-chloro-2-hydroxyphenyl)-4,5-dihydroxy-9,10-dioxoanthracene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-hydroxyphenyl)-4,5-dihydroxy-9,10-dioxoanthracene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular pathways, leading to the modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-hydroxyphenyl)acetamide
- 4-chloro-2-hydroxyacetophenone
- Chlorinated N-alkyl-3- and -5-(2-hydroxyphenyl)pyrazoles
Uniqueness
N-(4-chloro-2-hydroxyphenyl)-4,5-dihydroxy-9,10-dioxoanthracene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H12ClNO6 |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
N-(4-chloro-2-hydroxyphenyl)-4,5-dihydroxy-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C21H12ClNO6/c22-10-4-5-13(15(25)8-10)23-21(29)9-6-12-18(16(26)7-9)20(28)17-11(19(12)27)2-1-3-14(17)24/h1-8,24-26H,(H,23,29) |
InChI Key |
SLOLKDRUVZZCBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)NC4=C(C=C(C=C4)Cl)O |
Origin of Product |
United States |
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